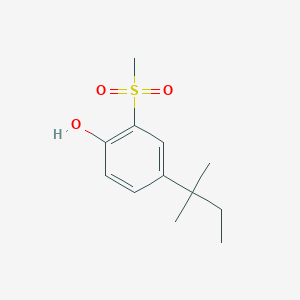
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methanesulfonyl group and a 2-methylbutan-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol typically involves the sulfonation of a phenol derivative followed by alkylation. One common method includes:
Sulfonation: The phenol derivative is treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Alkylation: The resulting sulfonated phenol is then reacted with 2-methylbutan-2-yl chloride under basic conditions to attach the alkyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methanesulfonyl)phenol: Lacks the 2-methylbutan-2-yl group.
4-(2-methylbutan-2-yl)phenol: Lacks the methanesulfonyl group.
2-(Methanesulfonyl)-4-methylphenol: Contains a methyl group instead of the 2-methylbutan-2-yl group.
Properties
CAS No. |
88041-63-8 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)-2-methylsulfonylphenol |
InChI |
InChI=1S/C12H18O3S/c1-5-12(2,3)9-6-7-10(13)11(8-9)16(4,14)15/h6-8,13H,5H2,1-4H3 |
InChI Key |
XXBSZIQIMUVFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















